Bismuth-213

Catalog No.
S631730
CAS No.
15776-20-2
M.F
Bi
M. Wt
212.99438 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bismuth-213

CAS Number

15776-20-2

Product Name

Bismuth-213

IUPAC Name

bismuth-213

Molecular Formula

Bi

Molecular Weight

212.99438 g/mol

InChI

InChI=1S/Bi/i1+4

InChI Key

JCXGWMGPZLAOME-RNFDNDRNSA-N

SMILES

[Bi]

Synonyms

213Bi radioisotope, Bi-213 radioisotope, Bismuth-213

Canonical SMILES

[Bi]

Isomeric SMILES

[213Bi]

Bismuth-213 is a radioisotope of bismuth, characterized by its atomic nucleus containing 83 protons and 130 neutrons, resulting in a mass number of 213. It is notable for its alpha decay, with a half-life of approximately 45.59 minutes. Bismuth-213 decays through a series of short-lived daughter isotopes, ultimately leading to stable bismuth-209. This isotope is particularly significant in the field of targeted radionuclide therapy due to its ability to emit alpha particles, which are highly effective in destroying cancer cells while minimizing damage to surrounding healthy tissue .

Typical of bismuth compounds. It can react with acids, such as nitric acid and sulfuric acid, to form various bismuth salts:

  • With nitric acid:
    Bi+6HNO33H2O+3NO2+Bi NO3)3\text{Bi}+6\text{HNO}_3\rightarrow 3\text{H}_2\text{O}+3\text{NO}_2+\text{Bi NO}_3)_3
  • With sulfuric acid:
    6H2SO4+2Bi6H2O+Bi2(SO4)3+3SO26\text{H}_2\text{SO}_4+2\text{Bi}\rightarrow 6\text{H}_2\text{O}+\text{Bi}_2(\text{SO}_4)_3+3\text{SO}_2

Additionally, bismuth-213 can decay via alpha emission:

83213Bi81209Tl+24He^{213}_{83}\text{Bi}\rightarrow ^{209}_{81}\text{Tl}+^4_2\text{He}

This decay process contributes to its cytotoxic properties in medical applications .

The biological activity of bismuth-213 is primarily linked to its use in targeted alpha therapy. The alpha particles emitted during its decay have a short range (approximately 85 micrometers) in human tissue, allowing for localized treatment of tumors while sparing adjacent healthy cells. This characteristic makes it a promising candidate for treating various cancers, including leukemia and solid tumors . The cytotoxic effects are mainly attributed to the high energy of the emitted alpha particles, which induce significant damage to cellular structures upon interaction .

Bismuth-213 can be synthesized through several methods:

  • Photonuclear Reactions: Bombarding radium-226 with bremsstrahlung photons from a linear particle accelerator is a common method for producing bismuth-213. This process generates bismuth-213 as a daughter product from the decay of actinium-225, which can be extracted and purified for therapeutic use .
  • Generator Systems: Bismuth-213 can also be obtained from actinium-225 generators. In this system, actinium-225 decays into bismuth-213, which can be eluted and used directly in radiotherapy applications .
  • Neutron Capture: Another potential synthesis route involves the neutron capture of radium isotopes, leading to the formation of actinium isotopes that subsequently decay into bismuth-213 .

Bismuth-213 has several applications, particularly in medicine:

  • Targeted Alpha Therapy: Its primary application is in targeted alpha therapy for cancer treatment. The ability to deliver localized radiation makes it effective against malignant cells with minimal collateral damage .
  • Diagnostic Imaging: The gamma emissions accompanying its decay can be utilized for imaging purposes in single-photon emission computed tomography (SPECT), allowing for the assessment of biodistribution and therapeutic efficacy .

Research has shown that bismuth-213 interacts effectively with various biological systems. Studies indicate that the alpha particles emitted during its decay lead to significant cellular damage, making it a potent agent against cancer cells. The interactions are characterized by high energy transfer over short distances, which enhances its effectiveness while reducing systemic toxicity compared to beta-emitting isotopes .

Furthermore, preclinical studies have demonstrated promising results in using bismuth-213 conjugated with antibodies targeting specific tumor markers, enhancing the selectivity and efficacy of treatment protocols .

Bismuth-213 shares similarities with other isotopes used in medical applications but stands out due to its unique properties.

CompoundHalf-LifeDecay ModePrimary Use
Bismuth-21345.59 minutesAlpha decayTargeted radionuclide therapy
Lead-21226.8 minutesAlpha decayCancer treatment
Radium-22311.43 daysAlpha decayBone metastasis treatment
Actinium-22510 daysAlpha decayTargeted therapy
Lutetium-1776.65 daysBeta decayPeptide receptor radionuclide therapy

Bismuth-213 is unique due to its short half-life and the specific energy profile of its emitted alpha particles, making it particularly suitable for targeted therapies where rapid decay minimizes prolonged exposure risks to healthy tissues .

Bismuth-213 exhibits a distinctive dual decay pathway that fundamentally determines its therapeutic utility in targeted radionuclide therapy. The isotope undergoes branched decay with two primary modes: beta minus emission accounting for the majority of disintegrations, and alpha emission comprising a smaller but therapeutically significant fraction [1] [2] [3].

The primary decay pathway proceeds via beta minus emission with a branching ratio of 97.91 ± 0.03% [2] [3]. In this process, Bismuth-213 transforms to Polonium-213 through the emission of a beta particle with a maximum energy of 1.423 ± 0.005 MeV [1] [4]. The beta decay Q-value has been precisely determined as 1.423 ± 0.005 MeV [2] [3]. This pathway is significant because the resulting Polonium-213 daughter has an extremely short half-life of 4.2 microseconds and subsequently undergoes pure alpha decay, emitting an 8.375 MeV alpha particle with nearly 100% probability [1] [5] [6].

The secondary decay pathway involves direct alpha emission from Bismuth-213 to Thallium-209, occurring with a branching ratio of 2.09 ± 0.03% [2] [3]. This alpha decay manifests through two distinct energy levels: alpha particles with energies of 5.549 ± 0.010 MeV (probability 0.16 ± 0.005%) and 5.869 ± 0.010 MeV (probability 2.01 ± 0.03%) [2] [7]. The combined alpha decay Q-value measures 5.983 ± 0.006 MeV [2] [3].

The cumulative alpha emission from Bismuth-213 effectively approaches 100% when considering both decay pathways [8] [5]. While only approximately 2% of Bismuth-213 nuclei directly emit alpha particles, the remaining 98% produce Polonium-213 daughters that immediately decay via pure alpha emission with 8.375 MeV energy [1] [5]. This unique characteristic provides Bismuth-213 with an average alpha energy of 8.32 MeV per disintegration [8].

The energy distribution analysis reveals that approximately 92.7% of the total decay energy per disintegration originates from alpha particles, while only 7.3% derives from beta particle emission [5] [9]. This high alpha energy fraction contributes significantly to the therapeutic effectiveness of Bismuth-213 in targeted alpha therapy applications.

Recent measurements using Cherenkov counting and gamma spectroscopy with sodium iodide detectors have refined these branching ratio determinations [10]. Multiple independent studies have consistently reported alpha branching ratios ranging from 2.09% to 2.20%, with the currently recommended value being 2.09 ± 0.03% [2] [3] [11].

Energy Spectrometry of Emission Products

The energy spectrometry of Bismuth-213 reveals a complex emission profile characterized by multiple radiation types spanning a broad energy range. The alpha particle spectrum exhibits two distinct peaks corresponding to ground state and excited state transitions in the alpha decay pathway to Thallium-209 [7].

Alpha particle energies have been precisely measured at 5.549 ± 0.010 MeV and 5.869 ± 0.010 MeV for direct Bismuth-213 alpha decay [2] [7]. The more therapeutically significant alpha emission occurs from the Polonium-213 daughter, producing 8.375 MeV alpha particles with a tissue range of approximately 85 micrometers [1] [5] [12]. These high-energy alpha particles from Polonium-213 contribute more than 98% of the total alpha particle energy emitted per Bismuth-213 disintegration [5].

The beta particle spectrum from Bismuth-213 exhibits a continuous energy distribution with a maximum endpoint energy of 1.423 ± 0.005 MeV [4]. Beta particles constitute 97.91% of all Bismuth-213 disintegrations and have a tissue range of 5 to 10 millimeters [13]. The mean beta/electron energy has been calculated as 444.04 keV [14], while individual beta transitions show energies of 1.42 MeV (65.9%) and 1.23 MeV (31.0%) [15].

Gamma ray emissions provide crucial opportunities for imaging and dosimetry applications. The primary gamma ray occurs at 440.5 ± 0.5 keV with an emission probability of 25.94 ± 0.15% [8] [16] [17]. This photopeak serves as the principal imaging line for Single Photon Emission Computed Tomography studies of Bismuth-213 biodistribution [18] [19]. Additional gamma emissions include a 465 keV line from Thallium-209 decay following the alpha branch, with an intensity of 2.022 ± 0.026% [2].

Characteristic X-ray emissions occur in the 77 to 79 keV range [18] [17] [19]. While these X-rays have lower emission probabilities compared to the 440 keV gamma ray, they can be utilized for imaging applications when appropriate scatter correction methods are employed [18] [19]. The X-rays show variable emission probabilities of approximately 5 to 10% [20].

Dosimetric energy constants have been established for radiation protection and therapy planning. The mean alpha energy is 124.5 keV [14], the mean photon energy is 127.73 keV [14], and the air kerma rate constant is 5.441 × 10⁻¹⁸ Gy·m²/Bq·s [14]. Equilibrium dose constants have been determined as 1.995 × 10⁻¹⁴ Gy·kg/Bq·s for alpha particles and 7.114 × 10⁻¹⁴ Gy·kg/Bq·s for beta particles and electrons [14].

The tissue penetration characteristics vary significantly among radiation types. Alpha particles demonstrate limited ranges of 60 to 90 micrometers [1] [13], making them ideal for targeted cell killing while sparing adjacent healthy tissue. Beta particles penetrate 5 to 10 millimeters in tissue [13], potentially contributing to cross-fire effects. Gamma rays and X-rays are penetrating radiations suitable for external detection and imaging applications [18] [19].

High-resolution spectroscopy studies using high-purity germanium detectors have enabled precise determination of emission probabilities and energy calibrations [15]. These measurements are essential for accurate dosimetry calculations and quality assurance in radiopharmaceutical applications involving Bismuth-213.

Half-Life Considerations for Medical Applications

The physical half-life of Bismuth-213, precisely measured as 45.59 ± 0.06 minutes [1] [21] [8], presents both unique advantages and significant challenges for medical applications. This relatively short half-life fundamentally shapes all aspects of Bismuth-213 utilization in targeted radionuclide therapy, from production logistics to patient treatment protocols.

Generator operation schedules are directly constrained by the Bismuth-213 half-life. Actinium-225/Bismuth-213 generators can be eluted every 3 to 4 hours to provide fresh Bismuth-213 activity [15] [22]. Within this timeframe, approximately 90% of the maximum equilibrium activity builds up within 3 hours, allowing for 4 to 5 dose preparations per day [15]. This frequent elution capability enables multiple patient treatments from a single generator system.

Radiopharmaceutical preparation must occur within strict time constraints to maintain therapeutic activity levels. The maximum practical delay between generator elution and patient injection should not exceed 1 hour [23] [24]. Quality control procedures must be completed within 30 minutes post-preparation to ensure adequate activity remains for therapeutic efficacy [24]. This rapid timeline necessitates streamlined protocols and immediate radiochemical processing.

Clinical targeting requirements favor applications where rapid tumor uptake occurs within 5 to 30 minutes post-injection [24] [25]. The short half-life is particularly well-suited for targeting highly vascularized tumors such as leukemias and lymphomas, where antibodies or small molecules can achieve rapid cell surface binding [24] [26]. Conversely, applications requiring longer circulation times or slow tumor penetration may be suboptimal for Bismuth-213 [27].

Imaging window considerations must accommodate the decay characteristics while providing sufficient photon flux for quality studies. Dynamic SPECT imaging can be performed effectively during the 1 to 5 hour period following injection [18] [19]. The 440 keV gamma ray emission (25.94% abundance) provides adequate counting statistics for biodistribution studies and dosimetry calculations when initiated promptly after administration [18] [19].

Dosimetric calculations benefit from the short half-life, as complete decay monitoring can be accomplished within 3 to 5 half-lives (approximately 4 hours) [12]. This allows for precise absorbed dose determinations without the uncertainty associated with longer-lived isotopes where biological clearance competes with physical decay over extended periods.

Blood clearance characteristics are enhanced by the short physical half-life. Most Bismuth-213 radiopharmaceuticals demonstrate effective half-lives in blood of less than 30 minutes [12] [24]. This rapid clearance significantly reduces systemic toxicity and minimizes radiation exposure to normal organs, particularly when combined with targeting vectors that show rapid specific binding.

Treatment scheduling flexibility is enabled by the generator-based production system. The ability to produce fresh Bismuth-213 multiple times daily allows for fractionated dose regimens and individualized treatment timing [23] [24]. However, this also requires on-site generator availability or close proximity to production facilities, limiting the geographic reach compared to longer-lived isotopes.

Logistical challenges include the need for immediate processing capabilities and 24-hour technical support for generator operation. The short half-life precludes long-distance transportation of prepared radiopharmaceuticals and necessitates local preparation facilities [23] [24] [28]. This constraint has limited the widespread adoption of Bismuth-213 compared to longer-lived alternatives like Actinium-225.

Research applications benefit from the rapid decay characteristics, allowing multiple experiments within short timeframes and reduced radioactive waste storage requirements. The complete decay within hours rather than days or years facilitates laboratory workflow and safety protocols [18] [19].

Gamma-Ray Emission Profiles for Imaging

The gamma-ray emission characteristics of Bismuth-213 provide essential imaging capabilities for biodistribution studies, dosimetry calculations, and quality control applications in targeted alpha therapy. The primary imaging photopeak occurs at 440.5 ± 0.5 keV with an emission probability of 25.94 ± 0.15% [8] [16] [18] [19], representing the most significant gamma ray for clinical and research imaging applications.

High-energy imaging requirements necessitate specialized instrumentation due to the 440 keV photon energy, which exceeds the typical energy range of conventional Single Photon Emission Computed Tomography systems. Tungsten collimators with high-energy capabilities are required to achieve optimal spatial resolution while minimizing septal penetration and scatter contributions [18] [19]. Dedicated small-animal SPECT systems equipped with clustered pinhole collimators have demonstrated the ability to image Bismuth-213 with spatial resolutions as low as 0.75 millimeters [18] [19].

Energy window optimization studies have compared the imaging performance of different photopeak settings. Single 440 keV window acquisitions provide superior contrast-to-noise ratios and spatial resolution compared to lower energy alternatives [18] [19]. The recovery coefficient for 440 keV imaging remains linear down to 0.24 MBq/mL activity concentrations with 30-minute acquisition times [19]. Combined 79 keV/440 keV energy windows show comparable quantitative properties but require scatter correction algorithms [18] [19].

Secondary imaging photopeaks include characteristic X-rays at 77 to 79 keV with variable emission probabilities of approximately 5 to 10% [18] [19] [20]. While these X-rays can contribute to image formation, they require correction for down-scatter from the higher-energy 440 keV gamma rays [18] [19]. The Full Width at Half Maximum values for X-ray imaging range from 1.1 to 1.6 millimeters, compared to 0.75 millimeters achievable with 440 keV photons [18] [19].

Daughter product gamma emissions provide additional imaging opportunities and monitoring capabilities. Francium-221, a parent isotope in the Actinium-225 decay chain, emits 218 keV gamma rays with 16% abundance [15] [29]. This photopeak enables Actinium-225 monitoring in generator systems and cross-contamination assessment [16] [15]. Thallium-209, the alpha decay daughter of Bismuth-213, produces a 465 keV gamma ray with 2.022 ± 0.026% probability [2], useful for alpha decay branch monitoring.

Dynamic imaging capabilities have been demonstrated for pharmacokinetic studies and real-time biodistribution monitoring. Five-minute frame acquisitions provide adequate counting statistics for activity concentrations above 0.90 MBq/mL [19]. Dynamic studies have successfully visualized renal uptake and clearance, tumor targeting, and normal organ biodistribution in preclinical models [18] [19].

Quantitative imaging accuracy has been validated through phantom studies and recovery coefficient measurements. The activity recovery coefficient approaches 1.0 for optimal imaging conditions, indicating accurate quantification capabilities [18] [19]. Lower limits of linearity have been established at 0.24 MBq/mL for 30-minute acquisitions and 0.32 MBq/mL for 5-minute frames when using combined energy windows [19].

Clinical imaging applications have been successfully implemented for patient biodistribution studies using high-energy collimators on conventional gamma cameras [13] [5]. Qualitative SPECT imaging of Bismuth-213-labeled anti-CD33 antibodies in leukemia patients and DOTATOC peptides in neuroendocrine tumor patients has provided valuable pharmacokinetic information [30] [31] [5].

Imaging artifacts and corrections must be addressed due to the high photon energy. Septal penetration, scatter contributions, and collimator-detector response variations require specialized correction algorithms [18] [19]. Background subtraction and dead-time corrections become important at high activity concentrations typical of therapeutic administrations [18] [19].

Multi-isotope imaging capabilities enable simultaneous monitoring of Bismuth-213 and related isotopes in the Actinium-225 decay chain. Spectral decomposition methods have been developed for dual-isotope imaging of Actinium-225 and Bismuth-213 using alpha imaging detectors and conventional gamma cameras [32] [16].

Dates

Last modified: 07-20-2023

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